N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Heterocyclic compounds derived from complex acetamides have been synthesized and evaluated for their antitumor activities. Studies have shown that these compounds exhibit high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthesis methods primarily involve one-pot reactions under mild conditions, leading to diverse products with significant biological activities (Shams et al., 2010).
Antimicrobial Activity
The synthesis of novel dyes and dye precursors based on heterocyclic systems has demonstrated significant antimicrobial activities. These dyes, derived from polyfunctionalized acetamide systems, show promising results against a broad spectrum of microbial organisms. The studies focus on designing compounds that could be used for dyeing or textile finishing, exhibiting both antimicrobial properties and potential applications in material sciences (Shams et al., 2011).
Insecticidal Activity
Research has also extended to the synthesis of innovative heterocycles incorporating thiadiazole moieties, targeting the cotton leafworm, Spodoptera littoralis. These novel compounds, synthesized from cyano-N-(thiadiazol-2-yl)acetamide, have been evaluated for their potential as insecticidal agents. The study demonstrates the versatility of acetamide derivatives in generating compounds with useful agricultural applications (Fadda et al., 2017).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-3-17-23-20(28-24-17)13-6-7-21-19(10-13)29-12-18(25)22-14-4-5-15-16(11-14)27-9-8-26-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZOBXHWHFCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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